4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole is a chemical compound with the molecular formula C6H5BrF2N2 It is characterized by the presence of a bromine atom, a difluorocyclopropyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a precursor compound containing the difluorocyclopropyl and pyrazole moieties. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is typically carried out at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The difluorocyclopropyl group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized pyrazole derivatives.
Scientific Research Applications
4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorocyclopropyl group can enhance the compound’s stability and binding affinity to its targets, while the bromine atom can facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(2,2-difluorocyclopropyl)-1H-imidazole
- 4-Bromo-1-(2,2-difluorocyclopropyl)-1H-1,2,3-triazole
Uniqueness
4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole is unique due to the presence of the methyl group on the pyrazole ring, which can influence its reactivity and biological activity. The combination of the bromine atom and the difluorocyclopropyl group also imparts distinct chemical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H7BrF2N2 |
---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
4-bromo-1-(2,2-difluorocyclopropyl)-5-methylpyrazole |
InChI |
InChI=1S/C7H7BrF2N2/c1-4-5(8)3-11-12(4)6-2-7(6,9)10/h3,6H,2H2,1H3 |
InChI Key |
LVXFVWNVUZLQKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2CC2(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.